trans-1-Ethyl-2-methylcyclohexane trans-1-Ethyl-2-methylcyclohexane
Brand Name: Vulcanchem
CAS No.: 4923-78-8
VCID: VC18491261
InChI: InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1
SMILES:
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol

trans-1-Ethyl-2-methylcyclohexane

CAS No.: 4923-78-8

Cat. No.: VC18491261

Molecular Formula: C9H18

Molecular Weight: 126.24 g/mol

* For research use only. Not for human or veterinary use.

trans-1-Ethyl-2-methylcyclohexane - 4923-78-8

Specification

CAS No. 4923-78-8
Molecular Formula C9H18
Molecular Weight 126.24 g/mol
IUPAC Name (1S,2S)-1-ethyl-2-methylcyclohexane
Standard InChI InChI=1S/C9H18/c1-3-9-7-5-4-6-8(9)2/h8-9H,3-7H2,1-2H3/t8-,9-/m0/s1
Standard InChI Key XARGIVYWQPXRTC-IUCAKERBSA-N
Isomeric SMILES CC[C@H]1CCCC[C@@H]1C
Canonical SMILES CCC1CCCCC1C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The cyclohexane ring adopts a chair conformation to minimize steric strain. In the trans isomer, the ethyl group (C₂H₅) and methyl group (CH₃) occupy axial-equatorial or equatorial-axial positions across the ring, depending on the specific chair flip . The trans configuration ensures that the larger ethyl group avoids 1,3-diaxial interactions, which are energetically unfavorable.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₉H₁₈
Molecular Weight126.24 g/mol
Density (20°C)0.794–0.81 g/mL
Refractive Index (n_D^20)1.438–1.444
Boiling Point150.8–156°C

Stereoisomerism

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via Friedel-Crafts alkylation of 1-methylcyclohexane using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include:

  • Catalytic hydrogenation of 1-ethyl-2-methylbenzene over palladium or platinum catalysts.

  • Grignard reagent reactions, where cyclohexanone derivatives are treated with ethylmagnesium bromide followed by acid workup.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and yield. A common approach involves the hydrogenation of alkylated aromatic precursors under high-pressure conditions (10–50 atm, 100–200°C). Continuous-flow reactors with heterogeneous catalysts (e.g., Ni/SiO₂) achieve conversions exceeding 90%.

Physicochemical Properties

Thermodynamic Stability

The trans isomer’s stability arises from its optimized substituent positioning. Experimental and computational studies (e.g., MM2 force field, DFT) quantify its strain energy as 1.2–1.5 kcal/mol lower than the cis isomer .

Table 2: Thermodynamic Data

PropertyValueSource
ΔfH° (liquid)-57.43 ± 0.24 kcal/mol
ΔcH° (liquid)-1403.87 ± 0.20 kcal/mol
Vapor Pressure (25°C)4.8 ± 0.1 mmHg

Spectroscopic Features

  • Infrared (IR) Spectroscopy: C-H stretching vibrations at 2850–2960 cm⁻¹; skeletal ring vibrations at 1440–1470 cm⁻¹ .

  • ¹³C NMR: Peaks at δ 22.1 (methyl), δ 28.9 (ethyl CH₂), and δ 34.5 (ring carbons) .

Conformational Analysis and Stability

Figure 1: Chair Conformations

  • Equatorial Ethyl, Axial Methyl: Lower energy (favored).

  • Axial Ethyl, Equatorial Methyl: Higher energy (disfavored).

Dynamic Chair Interconversion

The ring undergoes rapid chair flipping at room temperature (ΔG‡ ≈ 10 kcal/mol), as evidenced by variable-temperature NMR . At -100°C, conformational freezing allows isolation of individual chair forms .

Applications and Industrial Relevance

Solvent and Intermediate

trans-1-Ethyl-2-methylcyclohexane serves as a nonpolar solvent in organic synthesis due to its low polarity (LogP = 4.90) . It is also a precursor in the production of plasticizers and lubricant additives.

Future Research Directions

Advanced Computational Modeling

Machine learning algorithms could refine strain energy predictions, particularly for polysubstituted cyclohexanes .

Green Synthesis Methods

Developing biocatalytic routes using engineered enzymes (e.g., cytochrome P450 variants) may reduce reliance on harsh Lewis acids.

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